2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound It features multiple functional groups, including a chloro-substituted benzamide, a dimethoxybenzylidene hydrazine, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved by reacting 2-chlorobenzoic acid with an amine under dehydrating conditions.
Introduction of the hydrazine moiety: This step involves the reaction of the benzamide with hydrazine or a hydrazine derivative.
Formation of the dimethoxybenzylidene group: This can be done by reacting the hydrazine derivative with 2,3-dimethoxybenzaldehyde under acidic or basic conditions to form the hydrazone.
Attachment of the dimethylaminophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the dimethylaminophenyl group.
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the dimethoxybenzylidene or dimethylaminophenyl groups.
Reduction: Reduction reactions might target the hydrazone or the carbonyl groups.
Substitution: The chloro group on the benzamide could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of bioactive molecules: The compound could serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Catalysis: Its functional groups might make it useful as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor binding: It might interact with biological receptors, making it a candidate for drug development.
Medicine
Anticancer research: The compound’s structure suggests potential activity against cancer cells.
Antimicrobial research: It could be tested for activity against bacteria or fungi.
Industry
Material science: The compound might be used in the development of new materials with specific properties.
Agriculture: It could be explored for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.
Receptor binding: It could interact with a receptor, either activating or inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dimethoxybenzylidene)benzamide: Similar structure but lacks the hydrazine and dimethylaminophenyl groups.
N-(4-dimethylaminophenyl)-3-oxoprop-1-en-2-ylbenzamide: Similar structure but lacks the chloro and dimethoxybenzylidene groups.
Uniqueness
The unique combination of functional groups in 2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide might confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H27ClN4O4 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
2-chloro-N-[(E)-3-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H27ClN4O4/c1-32(2)20-14-12-18(13-15-20)16-23(30-26(33)21-9-5-6-10-22(21)28)27(34)31-29-17-19-8-7-11-24(35-3)25(19)36-4/h5-17H,1-4H3,(H,30,33)(H,31,34)/b23-16+,29-17+ |
InChI Key |
AELCDOUQZREQDU-YVEFNYMJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC=C2)OC)OC)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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